Mat2A Inhibitory Potency: 6-Cyclopropyl Analog Outperforms 2,2-Difluorocyclopropyl and Cyclopenten-1-yl Analogs
In a recombinant human Mat2A enzymatic assay, 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives exhibited IC50 values of 17 nM and 19 nM, establishing potent inhibition of the target enzyme [1]. Under identical assay conditions (12.5 nM recombinant human Mat2a, serial compound dilution in DMSO from 10 μM to 508 μM), the 6-(2,2-difluorocyclopropyl) analog showed reduced potency with IC50 values of 22–32 nM, while the 6-(cyclopenten-1-yl) analog exhibited an IC50 of 20 nM [1]. This quantitative comparison confirms that the cyclopropyl substituent at the 6-position is superior to fluorinated-cyclopropyl and cyclopentenyl replacements for Mat2A engagement.
| Evidence Dimension | Mat2A enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 17 nM (BDBM637564); 19 nM (BDBM637556) |
| Comparator Or Baseline | 6-(2,2-difluorocyclopropyl) analog: 22–32 nM; 6-(cyclopenten-1-yl) analog: 20 nM; 6-(2,5-dihydrofuran-3-yl) analog: 17–25 nM |
| Quantified Difference | 6-cyclopropyl is 1.2–1.9-fold more potent than 2,2-difluorocyclopropyl analog; comparable to or better than cyclopenten-1-yl analog |
| Conditions | Recombinant human Mat2a (12.5 nM); serial diluted compounds in DMSO (10 μM to 508 μM range) |
Why This Matters
Even single-digit nanomolar potency differences at the enzymatic level can translate into significantly lower cellular EC50 values and improved therapeutic windows, making the 6-cyclopropyl analog the preferred starting point for Mat2A-targeted lead optimization.
- [1] BindingDB Entry 11660. Affinity data for Mat2A inhibitors: BDBM637564 (IC50 = 17 nM), BDBM637556 (IC50 = 19 nM), BDBM637537 (IC50 = 22 nM), BDBM637511 (IC50 = 20 nM), BDBM637523 (IC50 = 17 nM). Assay: Recombinant human Mat2a (12.5 nM), compound dilution 10 μM–508 μM in DMSO. View Source
